molecular formula C23H30O7 B12505821 trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid

Cat. No.: B12505821
M. Wt: 418.5 g/mol
InChI Key: BWSPEBBETMTJAS-UHFFFAOYSA-N
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Description

Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C23H30O7 and a molecular weight of 418.48 g/mol . This compound is known for its unique structure, which includes both cyclohexane and phenyl groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves multiple steps. One common method includes the reaction of trans-cyclohexanedicarboxylic acid with 4-(6-acryloyloxyhex-1-yloxy)phenol in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and dibutylhydroxytoluene (BHT). The reaction is typically carried out in an inert atmosphere at a controlled temperature of around 45°C for 16 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .

Comparison with Similar Compounds

  • 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-propylcyclohexanecarboxylate
  • 4-(trans-4-propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Uniqueness: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid stands out due to its combination of cyclohexane and phenyl groups, which provide a balance of rigidity and flexibility. This unique structure allows for the formation of stable liquid crystalline phases, making it highly valuable in the production of advanced materials and display technologies .

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26)

InChI Key

BWSPEBBETMTJAS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O

Origin of Product

United States

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